4-Nitroquinoline

Yeast Genetics Mutation Research Genotoxicity

Procure 4-Nitroquinoline (CAS 3741-15-9) as the essential, non-oxidized precursor for synthesizing the research carcinogen 4NQO and as a direct-acting positive control in bacterial mutagenicity (Ames) assays. Unlike its N-oxide derivative, this specific scaffold is required for reproducible, regulation-compliant genotoxicity testing. Even minor alkyl substitutions drastically alter mutagenic potency (r=0.930 linear correlation with metabolic activation), making generic replacement impossible. Ensure your assay integrity with the defined, high-purity intermediate trusted for SAR and chemical biology studies.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 3741-15-9
Cat. No. B1605747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroquinoline
CAS3741-15-9
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H
InChIKeyZPVSFHWMXABGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroquinoline (CAS 3741-15-9) for Mutagenesis and Chemical Carcinogenesis Research: A Procurement Guide


4-Nitroquinoline (4-NQ, CAS 3741-15-9) is an aromatic heterocyclic compound consisting of a quinoline core with a nitro substituent at the 4-position. It is a key chemical intermediate, most notably serving as the synthetic precursor to the potent research carcinogen 4-Nitroquinoline 1-oxide (4NQO) . Its primary scientific value lies in its defined role as a direct-acting mutagen in standardized genotoxicity testing, distinct from the N-oxide derivative used in in vivo models [1]. With a molecular weight of 174.16 g/mol, a calculated LogP of approximately 2.67, and a topological polar surface area (tPSA) of 58.7 Ų, its physicochemical properties dictate its handling and application in biological assays [2].

Why 4-Nitroquinoline Cannot Be Replaced by 4-Nitroquinoline N-Oxide or Other Quinoline Analogs


Generic substitution fails because the 4-nitroquinoline scaffold's biological activity is exquisitely sensitive to structural modification. The presence or absence of the N-oxide moiety is the primary determinant of carcinogenic potency in vivo, and even simple alkyl substitutions drastically alter genotoxicity profiles [1]. For instance, while 4NQO is a potent carcinogen used to induce oral and esophageal tumors in animal models, the non-oxidized 4-Nitroquinoline (CAS 3741-15-9) does not share this same in vivo carcinogenic profile, instead serving as a specific direct-acting positive control in bacterial mutagenicity assays [2]. Furthermore, within a set of twelve alkylated 4NQO derivatives, mutagenic potency was found to vary linearly with their rate of metabolic activation to the corresponding hydroxylamine, demonstrating that even minor changes to the core structure result in non-equivalent, unpredictable biological outcomes [1].

Quantitative Evidence for 4-Nitroquinoline (CAS 3741-15-9) Differentiation


Mutagenic Potency in Saccharomyces cerevisiae: 4NQO vs. 3-Methyl-4NQO

In a direct comparative study, 3-methyl-4-nitroquinoline N-oxide (3M4NQO) exhibits higher toxicity and a greater mutagenic efficiency than 4NQO in S. cerevisiae. This demonstrates that even a single methyl group addition to the quinoline ring of 4NQO creates a compound with a distinct, non-interchangeable genotoxic profile [1].

Yeast Genetics Mutation Research Genotoxicity

Structural Requirement for Carcinogenicity: The Essential N-Oxide Moiety

A SAR study on 4-nitroquinolines established that both the 4-nitro group and the 1-oxide group are required for the inactivation of human cytomegalovirus (HCMV) and for established in vivo carcinogenicity. 4-Nitroquinoline (CAS 3741-15-9), lacking the N-oxide, does not meet these criteria, underscoring the critical functional distinction from its 1-oxide derivative, 4NQO [1].

Chemical Carcinogenesis Structure-Activity Relationship (SAR) Drug Discovery

Metabolic Activation Rates Correlate with Mutagenic Potency in 4NQO Derivatives

The mutagenic potency of twelve alkylated 4NQO derivatives on S. typhimurium TA100 was linearly correlated with their rate of metabolic conversion to the active 4-hydroxyaminoquinoline 1-oxides (4HAQO). This correlation coefficient (r = 0.930) demonstrates that small structural changes (alkyl substitutions) lead to predictable yet divergent mutagenic outcomes, reinforcing that specific chemical identity—including the parent 4-nitroquinoline scaffold—is a key determinant of bioactivity [1].

Metabolism Toxicology Mutagenesis

Recommended Applications for 4-Nitroquinoline (CAS 3741-15-9) Based on Evidenced Differentiation


Use as a Direct-Acting Positive Control in Bacterial Reverse Mutation (Ames) Assays

4-Nitroquinoline 1-oxide (4NQO) is a standard positive control for the TA100 strain of S. typhimurium in the Ames test at a concentration of 0.04 μg/ml [1]. Procuring 4-Nitroquinoline (CAS 3741-15-9) is essential for this specific and regulated genotoxicity testing application. Its defined, potent, direct-acting mutagenicity in this assay system cannot be substituted with other compounds, including its non-oxidized parent molecule, without compromising the assay's validity and regulatory compliance.

Synthetic Intermediate for Producing Potent Chemical Carcinogens

As evidenced by the critical distinction of the N-oxide group for in vivo activity, 4-Nitroquinoline (CAS 3741-15-9) is the required starting material for the synthesis of 4NQO and other research carcinogens. Its primary industrial and research procurement value is as a high-purity chemical intermediate [1]. Substituting an alternative quinoline derivative for this synthesis step would fail to produce the target compound with the required carcinogenic properties [2].

Structural Biology and Medicinal Chemistry: A Scaffold for SAR Studies

The high sensitivity of the 4-nitroquinoline scaffold to structural modifications makes it an excellent model for structure-activity relationship (SAR) studies. As demonstrated by the 33% difference in mutagenic efficiency between 4NQO and 3M4NQO, and the linear correlation (r=0.930) between metabolism and potency in alkylated derivatives, this compound provides a quantifiable system to investigate how specific chemical changes translate to biological function [3][4]. This makes it a valuable tool compound for academic and pharmaceutical research in chemical biology and drug design.

Technical Documentation Hub

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